

(2-Ethylpyridin-4-yl)boronic acid molecular structure and formula

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Compound of Interest

Compound Name: (2-Ethylpyridin-4-yl)boronic acid

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An In-depth Technical Guide to (2-Ethylpyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethylpyridin-4-yl)boronic acid is a heterocyclic organoboron compound that serves as a valuable building block in modern organic synthesis. Its structural motif, featuring a pyridine ring substituted with both an ethyl group and a boronic acid moiety, makes it a versatile reagent, particularly in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. The pyridine core is a common scaffold in many biologically active compounds, and the ability to introduce this moiety with substitution patterns through cross-coupling reactions is of significant interest to drug development professionals. This guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic application of **(2-Ethylpyridin-4-yl)boronic acid**.

Molecular Structure and Properties

(2-Ethylpyridin-4-yl)boronic acid possesses the chemical formula C₇H₁₀BNO₂.^[1] The molecule consists of a pyridine ring where the nitrogen atom is at position 1. An ethyl group is

attached at the 2-position, and a boronic acid group (-B(OH)2) is at the 4-position.

2D Structure:

A summary of its key chemical and physical properties is presented in the table below. While specific experimental data for properties such as melting and boiling points are not readily available in the literature, computed properties and data for analogous compounds provide useful estimates.

Property	Value	Source
Molecular Formula	C7H10BNO2	[1]
Molecular Weight	150.97 g/mol	[2] [3]
IUPAC Name	(2-ethyl-4-pyridinyl)boronic acid	[2]
CAS Number	1189545-99-0	[1]
Physical State	Solid (presumed)	General knowledge
Storage Temperature	Inert atmosphere, store in freezer, under -20°C	[4]

Experimental Protocols

The synthesis of pyridinylboronic acids can be achieved through several methods, with one of the most common being the halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.[\[5\]](#) Below is a representative protocol for the synthesis of a 2-substituted pyridin-4-ylboronic acid, adapted from general procedures for analogous compounds.

Representative Synthesis of **(2-Ethylpyridin-4-yl)boronic acid** via Lithiation of 4-Bromo-2-ethylpyridine

This protocol describes a two-step process: the synthesis of the 4-bromo-2-ethylpyridine precursor and its subsequent conversion to the target boronic acid.

Step 1: Synthesis of 4-Bromo-2-ethylpyridine (Precursor) This step is hypothetical as a direct precursor synthesis was not found. It is based on common pyridine functionalization methods.

Step 2: Synthesis of **(2-Ethylpyridin-4-yl)boronic acid** This procedure involves a lithium-halogen exchange followed by reaction with triisopropyl borate.

Materials and Reagents:

- 4-Bromo-2-ethylpyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
- Triisopropyl borate
- 2 M Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-bromo-2-ethylpyridine (1.0 equivalent) and anhydrous THF.
- Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
- Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The mixture is stirred at -78 °C for 1 hour after the addition is complete.
- Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for

an additional hour and then allowed to warm slowly to room temperature overnight.

- Quenching and Work-up: The reaction is carefully quenched by the slow addition of 2 M HCl at 0 °C until the solution is acidic (pH ~2). The mixture is stirred for 1 hour.
- Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- Purification: The crude product can be purified by recrystallization or column chromatography to yield **(2-Ethylpyridin-4-yl)boronic acid**.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of **(2-Ethylpyridin-4-yl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction to form biaryl or heteroaryl-aryl structures. This reaction is a powerful tool in the synthesis of pharmaceuticals and other complex organic molecules.

Below is a general protocol for a Suzuki-Miyaura coupling reaction using a pyridinylboronic acid.

General Protocol for Suzuki-Miyaura Coupling:

Materials and Reagents:

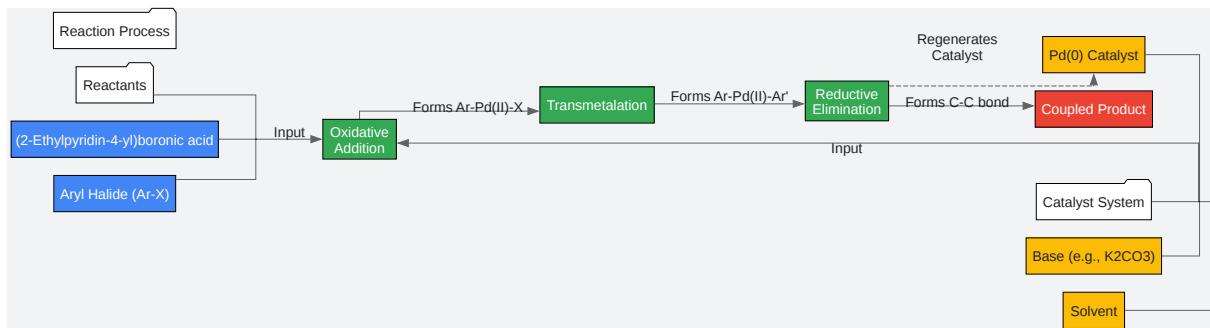
- **(2-Ethylpyridin-4-yl)boronic acid** (1.2 equivalents)
- Aryl halide (e.g., Aryl bromide) (1.0 equivalent)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equivalents)
- Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

- Reaction Setup: To a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide, **(2-Ethylpyridin-4-yl)boronic acid**, palladium catalyst, and base.
- Inert Atmosphere: The vessel is sealed and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
- Solvent Addition: Degassed solvent is added via syringe.
- Heating: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring for the required time (2-24 hours), or heated in a microwave reactor. Reaction progress can be monitored by TLC or LC-MS.
- Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- Purification: The organic layer is dried over an anhydrous drying agent, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Visualization of Application

The following diagram illustrates the logical workflow of a Suzuki-Miyaura cross-coupling reaction, a key application for **(2-Ethylpyridin-4-yl)boronic acid**.

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